N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide
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Description
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)benzenesulfonamide, also known as A-769662, is a synthetic small molecule that has been developed as an activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating metabolism and energy homeostasis. A-769662 has been extensively studied for its potential applications in treating metabolic disorders, cancer, and neurodegenerative diseases.
Scientific Research Applications
Biochemical and Pharmacological Inhibitors
Synthesis and Biochemical Evaluation of Inhibitors : N-substituted benzenesulfonamides have been synthesized and evaluated for their ability to inhibit specific enzymes. For instance, compounds have been developed as high-affinity inhibitors of kynurenine 3-hydroxylase, showing potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antioxidant and Anticancer Properties : Certain benzenesulfonamide derivatives have been studied for their potential in photodynamic therapy applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Environmental and Chemical Analysis
Extraction and Determination of Contaminants : Techniques have been developed for the extraction of benzenesulfonamide compounds from soil samples, demonstrating their relevance in environmental analysis and the monitoring of emerging contaminants (Speltini et al., 2016).
Material Science Applications
Inorganic-Organic Hybrid Materials : Novel mesoporous materials, such as those derived from SBA-15 incorporating benzenesulfonamide moieties, have been developed for specific applications like fluorescence chemosensors for copper cations. These materials exhibit high selectivity and sensitivity, highlighting the versatility of benzenesulfonamide derivatives in material science (Gao et al., 2007).
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c15-7-8-18-13(6-9-19-11-13)10-14-20(16,17)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZYWMZSGCSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNS(=O)(=O)C2=CC=CC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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